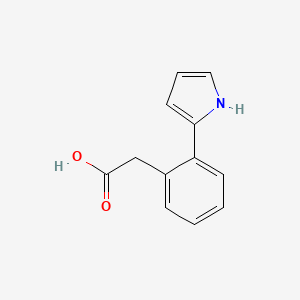

2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-[2-(1H-pyrrol-2-yl)phenyl]acetic acid |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,13H,8H2,(H,14,15) |

InChI Key |

FZVZCNJGUCKIOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 2 1h Pyrrol 2 Yl Phenyl Acetic Acid

Reactions at the Pyrrole (B145914) Nitrogen (N-substitution)

The nitrogen atom of the pyrrole ring in 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid is weakly acidic (the pKa of the N-H proton in pyrrole is approximately 17.5) and can be deprotonated by a suitable base to form a pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can readily react with various electrophiles to yield N-substituted derivatives. Common N-substitution reactions include alkylation, acylation, and sulfonylation. organic-chemistry.orgpharmaguideline.com

For instance, treatment with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylated product. Similarly, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would lead to the formation of an N-acylpyrrole. pharmaguideline.com The choice of base and solvent can influence the regioselectivity of the reaction, although with the pyrrole nitrogen being the most acidic proton, N-substitution is generally favored. wikipedia.org The presence of an electron-withdrawing group on the nitrogen can alter the reactivity of the pyrrole ring in subsequent reactions. cdnsciencepub.com

Table 1: Examples of N-Substitution Reactions on the Pyrrole Ring

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halides | Methyl Iodide (CH₃I) | N-Methylpyrrole derivative |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | N-Acetylpyrrole derivative |

| Sulfonyl Halides | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-Benzenesulfonylpyrrole derivative |

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene (B151609). pearson.com Electrophilic attack generally occurs at the C2 or C5 position, as the carbocation intermediate formed is stabilized by resonance to a greater extent than the intermediate from attack at the C3 or C4 position. onlineorganicchemistrytutor.comslideshare.net

In the case of this compound, the C2 position of the pyrrole is already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. slideshare.net Due to the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient for these transformations. pearson.com For example, nitration can be achieved with nitric acid in acetic anhydride, and bromination can be carried out with bromine in a non-polar solvent. cdnsciencepub.com

Reactions on the Phenyl Ring (Electrophilic and Nucleophilic)

The phenyl ring in this compound is substituted with two groups: the pyrrol-2-yl group and the acetic acid moiety. The pyrrol-2-yl group is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating nature. Conversely, the acetic acid group is a deactivating, meta-directing group. The directing effects of these two substituents will influence the position of any further substitution on the phenyl ring.

Given the opposing electronic effects, the outcome of electrophilic aromatic substitution on the phenyl ring can be complex and may lead to a mixture of products. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations.

The carboxylic acid can be readily converted to its corresponding esters and amides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For example, the esterification of phenylacetic acid with 4-ethoxyphenol (B1293792) can be accomplished using a heterogeneous acid catalyst. gcsu.edu

Amidation involves the reaction of the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents such as carbodiimides (e.g., EDC) to activate the carboxylic acid. google.com Nickel chloride has also been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives. nih.gov These reactions allow for the introduction of a wide array of substituents, which is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.

The carboxylic acid group can be reduced to a primary alcohol. jove.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) are generally ineffective. chemistrysteps.comlibretexts.org Borane (BH₃) complexes, such as BH₃-THF, can also be used and may offer better selectivity in the presence of other reducible functional groups. jove.comkhanacademy.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway, though it typically requires harsh conditions for simple carboxylic acids. wikipedia.org For phenylacetic acid and its derivatives, decarboxylation can occur under specific conditions, sometimes leading to unexpected products. rsc.org The stability of the resulting carbanion plays a crucial role in the feasibility of decarboxylation. wikipedia.org For some heterocyclic acetic acids, decarboxylation is believed to proceed through a zwitterionic intermediate. rsc.org

Post-Synthetic Modification Strategies

Post-synthetic modification refers to the chemical alteration of the core structure of this compound after its initial synthesis. This approach allows for the generation of a library of diverse analogs from a common intermediate. The reactive sites discussed above—the pyrrole nitrogen, the pyrrole ring, the phenyl ring, and the carboxylic acid—all provide opportunities for such modifications. rsc.org

For example, a common strategy involves the initial synthesis of the core structure, followed by a series of parallel reactions to introduce different functional groups at one or more of these positions. This can include N-alkylation or N-acylation of the pyrrole, electrophilic substitution on the pyrrole or phenyl rings, and conversion of the carboxylic acid to a variety of esters or amides. These modifications can be used to explore structure-activity relationships in drug discovery programs or to fine-tune the properties of the molecule for specific applications. mdpi.com

Advanced Spectroscopic and Computational Characterization of 2 2 1h Pyrrol 2 Yl Phenyl Acetic Acid

Vibrational Spectroscopy Applications (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid. Experimental FT-IR and FT-Raman spectra have been recorded and analyzed in conjunction with theoretical calculations to assign the observed vibrational bands to specific functional groups and molecular motions.

The FT-IR spectrum of this compound in the solid phase is characterized by a number of distinct absorption bands. The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the high-frequency region. The N-H stretching vibration of the pyrrole (B145914) ring also appears in this region. The aromatic and aliphatic C-H stretching vibrations give rise to bands in their characteristic regions. The C=O stretching of the carboxylic acid is a prominent feature, while the C-C and C-N stretching vibrations of the pyrrole and phenyl rings, as well as various bending and deformation modes, are found at lower wavenumbers.

The FT-Raman spectrum provides complementary information. The symmetric stretching vibrations of the aromatic rings often produce strong Raman signals. The C=C stretching vibrations of the pyrrole and phenyl rings are also readily identified.

A detailed assignment of the principal vibrational modes is presented in the table below, based on a combination of experimental data and theoretical calculations.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | N-H | Stretching |

| ~3300-2500 (broad) | O-H | Stretching (Carboxylic Acid Dimer) |

| ~3100-3000 | C-H | Aromatic Stretching |

| ~2900 | C-H | Aliphatic Stretching (CH₂) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600-1450 | C=C | Aromatic Ring Stretching |

| ~1400 | C-O-H | In-plane Bending |

| ~1300 | C-N | Stretching |

| ~900 | O-H | Out-of-plane Bending |

| ~750 | C-H | Aromatic Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms and the conformational preferences of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.

In the ¹H NMR spectrum, the protons of the pyrrole ring, the phenyl ring, the methylene (B1212753) group (CH₂), and the carboxylic acid (COOH) resonate at distinct chemical shifts. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons of the phenyl ring exhibit a complex splitting pattern due to spin-spin coupling, with their chemical shifts influenced by the electronic effects of the pyrrole and acetic acid substituents. The pyrrole protons also show characteristic coupling patterns. The methylene protons of the acetic acid side chain appear as a singlet, and the acidic proton of the carboxyl group is also observed, often as a broad singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is found at a characteristic downfield position. The carbon atoms of the phenyl and pyrrole rings resonate in the aromatic region, with their specific chemical shifts determined by their position relative to the substituents. The methylene carbon of the acetic acid group appears in the aliphatic region.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~11.0 | br s | N-H (Pyrrole) |

| ¹H | ~10.5 | br s | O-H (Carboxylic Acid) |

| ¹H | ~7.5-7.0 | m | Aromatic (Phenyl) |

| ¹H | ~6.8-6.0 | m | Aromatic (Pyrrole) |

| ¹H | ~3.6 | s | CH₂ (Acetic Acid) |

| ¹³C | ~175 | s | C=O (Carboxylic Acid) |

| ¹³C | ~140-120 | m | Aromatic (Phenyl & Pyrrole) |

| ¹³C | ~40 | s | CH₂ (Acetic Acid) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to investigate its fragmentation pattern upon ionization. This information is crucial for confirming the molecular formula and for gaining insights into the molecule's stability and bond strengths. The nominal molecular weight of the compound is 215.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 215. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH), which would result in a fragment ion at m/z 170 (M - 45). Another characteristic fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 197. Further fragmentation of the pyrrole and phenyl rings can also occur.

A plausible fragmentation pattern is outlined below:

m/z 215 [M]⁺ : The molecular ion.

m/z 170 [M - COOH]⁺ : Loss of the carboxylic acid group.

m/z 197 [M - H₂O]⁺ : Loss of a water molecule.

m/z 91 : Corresponding to a tropylium (B1234903) ion, a common fragment from phenylacetic acid derivatives.

m/z 67 : Corresponding to the pyrrole cation.

| m/z | Proposed Fragment |

| 215 | [C₁₂H₁₁NO₂]⁺ (Molecular Ion) |

| 170 | [C₁₁H₁₀N]⁺ |

| 197 | [C₁₂H₉N]⁺ |

| 91 | [C₇H₇]⁺ |

| 67 | [C₄H₅N]⁺ |

Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has been extensively used to model the geometric and electronic structure of this compound. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide results that are in good agreement with experimental data.

DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are also used to compute the vibrational frequencies and intensities of the IR and Raman spectra. A comparison between the calculated and experimental vibrational spectra aids in the accurate assignment of the observed bands. Furthermore, DFT is employed to analyze the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is primarily localized on the pyrrole ring and the adjacent phenyl ring, indicating that this region is electron-rich and susceptible to electrophilic attack. The LUMO is distributed over the phenyl and pyrrole rings, suggesting it can act as an electron acceptor.

Quantum Chemical Descriptors and Properties

A range of quantum chemical descriptors can be derived from DFT calculations to quantify the reactivity and stability of this compound. These descriptors provide valuable insights into the molecule's chemical behavior.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I) : The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A) : The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ) : A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution, calculated as (I - A) / 2.

Chemical Softness (S) : The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

| Descriptor | Definition | Significance |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Chemical Reactivity |

| Ionization Potential | -E(HOMO) | Electron Donating Ability |

| Electron Affinity | -E(LUMO) | Electron Accepting Ability |

| Electronegativity | (I + A) / 2 | Electron Attracting Power |

| Chemical Hardness | (I - A) / 2 | Resistance to Charge Transfer |

| Chemical Softness | 1 / η | Polarizability |

Conformational Landscape Analysis

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the pyrrole ring to the phenyl ring and the phenyl ring to the acetic acid group. Theoretical conformational analysis, often performed by scanning the potential energy surface (PES) as a function of key dihedral angles, helps to identify the most stable conformers.

In Vitro Biological Activities and Molecular Interactions of 2 2 1h Pyrrol 2 Yl Phenyl Acetic Acid and Analogues

Enzyme Inhibition Profiles (In Vitro Studies)

The core structure of 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid serves as a template for derivatives that have been evaluated against several key enzymes. The following sections detail the inhibitory activities of these analogues.

Aldose Reductase Inhibition and Structure-Activity Relationship

The enzyme aldose reductase (AR) is a key target in the management of diabetic complications. nih.govnih.gov While direct inhibitory data for this compound is not extensively detailed, studies on related pyrrol-1-yl-acetic acid derivatives provide significant structure-activity relationship (SAR) insights. nih.govbldpharm.com

Initial research identified (3-benzoylpyrrol-1-yl)acetic acid and (2-benzoylpyrrol-1-yl)acetic acid as having aldose reductase inhibitory activity. sigmaaldrich.com Building on this, a series of 3-aroyl and 2,4-bis-aroyl derivatives were synthesized and tested. bldpharm.comsigmaaldrich.com A crucial structural feature for potent inhibition was the presence of substituents with low Hammett sigma values or moieties that expand the compound's aromatic area. bldpharm.comsigmaaldrich.com The most potent compound identified in this series was [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid, which demonstrated potency comparable to established AR inhibitors like tolrestat (B1683199) and epalrestat. bldpharm.comsigmaaldrich.com

Quantitative structure-activity relationship (QSAR) models for a series of twenty-three pyrrol-1-yl-acetic acid derivatives further elucidated the structural requirements for AR inhibition. nih.gov These compounds typically feature one or two carbonyl keto groups that act as a bridge between the pyrrole (B145914) ring and substituted or unsubstituted aromatic nuclei. nih.gov Other related scaffolds, such as 2-fluoro-4-(1H-pyrrol-1-yl)phenol, have also been used to develop active ALR2 inhibitors with IC50 values in the low micromolar range, demonstrating that an anionic charge, while common in ARIs, is not strictly necessary for activity. nih.gov

Table 1: Aldose Reductase Inhibitory Activity of Selected Pyrrole Acetic Acid Analogues

| Compound Name | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | Data not specified, but potency is favorably compared to known ARIs. sigmaaldrich.com | Aldose Reductase | Most active derivative in its series. sigmaaldrich.com |

| (3-benzoylpyrrol-1-yl)acetic acid | Not specified | Aldose Reductase | Starting compound for further derivatization. sigmaaldrich.com |

| (2-benzoylpyrrol-1-yl)acetic acid | Not specified | Aldose Reductase | Starting compound for further derivatization. sigmaaldrich.com |

Acetylcholinesterase (AChE) and BACE 1 Dual Inhibition in Related Derivatives

The dual inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a therapeutic strategy for Alzheimer's disease. uni.lu While data on this compound is not available, related pyrrol-2-yl-phenyl derivatives have been synthesized and evaluated for this dual activity. uni.lu

A study focused on a series of forty pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives. uni.lu These compounds were designed based on the hypothesis that the aminoguanidine (B1677879) group could form hydrogen bonds with key aspartate residues (ASP 32 and ASP 228) in the active site of BACE-1, while the N-benzyl pyrrole and another aromatic ring could occupy specific cavities within both BACE-1 and AChE. uni.lu The research aimed to identify compounds that could effectively slow disease progression and provide symptomatic relief. uni.lu The findings from this work present new possibilities for developing dual-target inhibitors for Alzheimer's disease. uni.lu

Tyrosinase Inhibitory Activity and Molecular Docking Insights

Tyrosinase is a central enzyme in the biosynthesis of melanin, and its inhibition is of interest for treating hyperpigmentation and in the food industry. Research into pyrrole derivatives has identified potent tyrosinase inhibitors.

Two series of pyrrole derivatives were synthesized and screened for their inhibitory effects on tyrosinase, with most of the 2-cyanopyrrole derivatives showing effective inhibition. One compound in particular, designated A12, demonstrated an IC50 value of 0.97 µM, which is approximately 30 times more potent than the reference inhibitor, kojic acid (IC50: 28.72 µM). Kinetic analysis revealed that this compound acts as a reversible, mixed-type inhibitor. Molecular docking studies were performed to understand the interaction between the inhibitor and the enzyme, providing a basis for the future design of even more potent tyrosinase inhibitors based on this lead structure. The study highlighted that a phenyl group was generally the most favorable substituent at the R1 diversity site for this class of inhibitors.

Table 2: Tyrosinase Inhibitory Activity of Selected 2-Cyanopyrrole Derivatives

| Compound ID | Substituent | IC50 (µM) | Comparison to Kojic Acid (IC50 = 28.72 µM) |

|---|---|---|---|

| A12 | Not specified in abstract | 0.97 | ~30 times stronger. |

| A1 (template) | No substituent | 7.24 | ~4 times stronger. |

Investigation of Other Relevant Enzymatic Targets

While significant research has been directed toward the enzymatic targets discussed in the previous sections—namely aldose reductase, AChE, BACE-1, and tyrosinase—the inhibitory profile of this compound and its close analogues against other specific enzymes is not extensively documented in the available scientific literature. The primary focus of published in vitro studies has remained on pathways related to diabetes, neurodegeneration, and pigmentation. Future research may uncover additional enzymatic interactions and expand the pharmacological profile of this class of compounds.

Antimicrobial Efficacy (In Vitro Assays)

The pyrrole nucleus is a common scaffold in compounds exhibiting a wide range of pharmacological properties, including antimicrobial effects against various bacterial strains.

Antibacterial Activity Spectrum

Substituted pyrroles have demonstrated a broad spectrum of biological activities, including antibacterial action. Analogues of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.

One study investigated pyrrole-ligated 1,3,4-oxadiazoles derived from amino acids. The antibacterial activity of these compounds was tested against Escherichia coli and Staphylococcus aureus. The results indicated a marginal size effect of the alkyl groups derived from the amino acids, and notably, iodophenol-substituted derivatives showed superior activity against S. aureus and Acinetobacter baumannii. Another area of research involves pyrrolomycins, which are halogenated pyrrole antibiotics. Synthetic nitro-pyrrolomycins have shown improved minimal bactericidal concentration (MBC) against pathogens like S. aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) compared to the natural parent compound.

Furthermore, simple related structures like phenylacetic acid, isolated from Bacillus megaterium, have shown significant antibacterial activity against plant pathogens such as Agrobacterium tumefaciens, with a reported IC50 of 0.8038 mg/mL. The compound 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a quorum-sensing inhibitor that can enhance the activity of antibiotics like gentamycin against P. aeruginosa.

Table 3: Antibacterial Activity of Selected Pyrrole Analogues and Related Compounds

| Compound/Class | Target Bacteria | Activity Metric | Finding |

|---|---|---|---|

| Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazoles | S. aureus, A. baumannii | Not specified | Superior antibacterial activity. |

| Nitro-pyrrolomycins | S. aureus, P. aeruginosa | MBC | Improved bactericidal concentration. |

| Phenylacetic acid | A. tumefaciens | IC50 | 0.8038 mg/mL. |

Antifungal Potency

There is no publicly available scientific literature or data regarding the specific antifungal potency of this compound. While numerous studies have investigated the antifungal properties of various pyrrole-containing compounds, none have reported the minimum inhibitory concentration (MIC) values or other measures of antifungal activity for this particular molecule against any fungal strains.

Antitubercular Activity against Specific Strains

No studies have been published that evaluate the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis or any other mycobacterial strains. Research on the antitubercular effects of pyrrole derivatives is an active area, but data for this specific compound is not available in the current scientific literature.

Anticancer Potential (In Vitro Cell Line Studies)

Cytotoxic Activity against Tumor Cell Lines

There is no available research documenting the cytotoxic effects of this compound on any tumor cell lines. While the anticancer potential of various structurally related pyrrole analogues has been explored, the specific activity of this compound has not been reported.

Cell Cycle Perturbation Mechanisms

Information regarding the effect of this compound on the cell cycle of cancer cells is not present in the scientific literature. Consequently, there are no data on its potential mechanisms of cell cycle perturbation.

Apoptosis Induction Pathways

There are no published studies investigating the ability of this compound to induce apoptosis in cancer cells. As such, no information is available regarding its potential pathways for apoptosis induction.

Antioxidant Properties and Oxidative Stress Mitigation (In Vitro)

The antioxidant potential of chemical compounds is crucial in mitigating cellular damage caused by free radicals and reactive oxygen species, which are implicated in a variety of pathological conditions. The antioxidant capacity of pyrrole derivatives, including analogues of this compound, has been evaluated through various in vitro assays.

A primary method for assessing antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This test measures a compound's ability to scavenge the stable DPPH free radical. The reduction of the DPPH radical by an antioxidant leads to a color change, which is measured spectrophotometrically to determine the compound's scavenging activity. nih.gov This activity is often expressed as the IC₅₀ value, representing the concentration of the antioxidant needed to scavenge 50% of the DPPH radicals. nih.gov

Studies on various pyrrole derivatives have demonstrated their potential as antioxidants. The presence of an active hydrogen atom on the pyrrole ring's nitrogen (N-H) is believed to contribute significantly to this antioxidant activity. nih.gov For instance, certain spiro pyrrolo[3,4-d]pyrimidine derivatives have shown strong antioxidant effects in DPPH assays. nih.gov Similarly, a series of N-pyrrolylhydrazide hydrazones were synthesized and evaluated, with some compounds exhibiting promising radical scavenging properties in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. farmaceut.orgnih.gov The inclusion of a hydrazide-hydrazone moiety in the side chain of the pyrrole structure appears to enhance these radical scavenging capabilities. researchgate.net

Furthermore, the neuroprotective effects of pyrrole-based compounds have been studied in cellular models of oxidative stress. researchgate.netnih.gov These in vitro models often use agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine to induce oxidative damage in cell lines, such as human neuroblastoma (SH-SY5Y) cells. nih.govsemanticscholar.org The ability of pyrrole analogues to protect these cells from induced toxicity highlights their potential for mitigating oxidative stress. researchgate.netnih.gov For example, certain pyrrole hydrazones demonstrated significant protective effects against H₂O₂-induced stress at concentrations as low as 1 µM. nih.gov

The development of novel in vitro models, such as using DPPH to injure human prostate cells (PNT2), provides further tools for screening and understanding the mechanisms of antioxidant compounds. nih.govmdpi.com These cell-based assays offer a more biologically relevant context compared to purely chemical assays by assessing the compound's ability to counteract oxidative stress within a cellular environment. nih.govmdpi.com

Table 1: In Vitro Antioxidant Activity of Selected Pyrrole Analogues

| Compound/Analogue Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Spiro Pyrrolo[3,4-d]pyrimidine derivative (Compound 11) | DPPH | IC₅₀ | 33.0 µg/mL | nih.gov |

| Spiro Pyrrolo[3,4-d]pyrimidine derivative (Compound 6) | DPPH | IC₅₀ | 94.04 µg/mL | nih.gov |

| Ascorbic Acid (Standard) | DPPH | IC₅₀ | 4.08 µg/mL | nih.gov |

| Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)- hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyr- role-3-carboxylate (4d) | DPPH, ABTS | Radical Scavenging | Promising activity | farmaceut.orgnih.gov |

Molecular Interaction Studies

Understanding how a compound interacts with biological molecules at a structural level is fundamental to drug discovery. For this compound and its derivatives, molecular interaction studies, including docking and target identification, provide critical insights into their potential mechanisms of action.

Ligand-Receptor Binding Affinity via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method helps in understanding the binding affinity and mode of interaction. For pyrrole derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

For example, new series of fused 1H-pyrroles have been designed and docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies help visualize how the pyrrole-based structures fit within the binding pockets of these kinases, which are crucial targets in cancer therapy. nih.gov

In another study, N-pyrrole carboxylic acid derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Docking studies provided valuable information on the binding affinity and orientation of these compounds within the active sites of both COX isoforms, helping to explain their inhibitory activity. nih.gov

The general principle of these studies involves generating a three-dimensional model of the ligand and the receptor. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding energy for each pose. The resulting scores help in ranking different compounds and predicting their potential efficacy.

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways affected by a compound is key to understanding its pharmacological effects. Research on pyrrole and phenylacetic acid derivatives has pointed to several potential targets.

Cyclooxygenase (COX) Enzymes : As mentioned, certain N-pyrrole carboxylic acid derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. nih.gov

Protein Kinases (EGFR, CDK2) : Fused 1H-pyrrole derivatives have been shown to target protein kinases like EGFR and CDK2, suggesting their potential role in interfering with cell cycle progression and signal transduction pathways often dysregulated in cancer. nih.gov

Tubulin : Some 3-aroyl-1-arylpyrrole (ARAP) derivatives have been found to inhibit tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds can induce cell death, making tubulin a key target for anticancer agents. nih.gov

Hedgehog Signaling Pathway : In addition to inhibiting tubulin, certain ARAP derivatives also suppress the Hedgehog signaling pathway, which is crucial in embryonic development and is implicated in some cancers. nih.gov

Annexin A2-S100A10 Protein Interaction : A series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones were reported as inhibitors of the interaction between Annexin A2 and S100A10, a complex involved in cancer progression. researchgate.net

Phenylacetic Acid (PAA) Catabolic Pathway : In the bacterium Acinetobacter baumannii, the PAA catabolic pathway, encoded by the paa operon, has been identified as a regulatory network that responds to antibiotic and oxidative stress. nih.gov

Neutral Sphingomyelinase 2 (nSMase2) : This enzyme, a regulator of extracellular vesicle biogenesis, has been identified as a target for some pyrrolidine-based inhibitors. researchgate.net

Structure-Activity Relationship (SAR) and Pharmacophore Mapping of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. Pharmacophore mapping, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity.

For pyrrole derivatives, several SAR studies have provided a framework for designing more effective molecules.

A key approach is the Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) model. nih.gov This method has been used to design and analyze N-pyrrole carboxylic acid derivatives as COX inhibitors. nih.gov By generating contour maps, researchers can visualize which structural features positively or negatively influence activity. For example, these maps can indicate where steric bulk, electronegative groups, or hydrogen bond donors/acceptors would be favorable for enhancing binding affinity to the target enzyme. nih.gov

SAR studies on various pyrrole analogues have revealed important structural insights:

Substituents on the Pyrrole Ring : In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and the vicinal 4,5-diphenyl groups were found to be important for inhibitory potency against metallo-β-lactamases. nih.gov

Substituents on the Phenyl Ring : For 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones, modifications to the aroyl and phenyl groups significantly impact their ability to inhibit the Annexin A2-S100A10 protein interaction. researchgate.net

The Nature of the Side Chain : The replacement of an acetamide (B32628) group on a pyrrolidine (B122466) ring with other moieties, such as a phenyl carbamoyl (B1232498) group, led to significant changes in the inhibition of nSMase2. researchgate.net Similarly, for pyrazole-based inhibitors targeting meprin α and β, the introduction of different lipophilic groups at the N-position of the pyrazole (B372694) ring altered their activity. nih.gov

These studies collectively demonstrate that the biological activity of pyrrole-containing compounds is highly dependent on the specific nature and position of various substituents on both the pyrrole and the phenyl rings, as well as the composition of any side chains. This knowledge is invaluable for the rational design of new analogues of this compound with improved therapeutic properties.

Table 2: Summary of Key SAR Findings for Pyrrole Derivatives

| Compound Series | Target | Key Structural Features for Activity | Reference |

|---|---|---|---|

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitriles | Metallo-β-lactamases | 3-carbonitrile group, vicinal 4,5-diphenyl groups, N-benzyl side chain | nih.gov |

| N-pyrrole carboxylic acid derivatives | COX-1/COX-2 | Strategic placement of an acidic group and 2-methylpyrrole pharmacophore | nih.gov |

| 1-Substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones | Annexin A2-S100A10 | Modifications on the 1-substituent and 4-aroyl group | researchgate.net |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | Presence of both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moiety | nih.gov |

Potential Applications of 2 2 1h Pyrrol 2 Yl Phenyl Acetic Acid in Advanced Chemical Research

Role as a Synthetic Building Block for Complex Molecules

The value of such a building block lies in its bifunctional nature. The carboxylic acid group is a versatile handle for a wide array of chemical transformations, including amidation to form amides, esterification to produce esters, and reduction to yield alcohols. The pyrrole (B145914) ring, an electron-rich aromatic heterocycle, can participate in various coupling reactions and electrophilic substitutions.

Research on related pyrrole-based compounds highlights their utility in synthesis:

Pyrrole derivatives are fundamental building blocks for creating aza-bridged heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines.

The general class of phenylacetic acids serves as precursors for a variety of substituted phenyl compounds through reactions like palladium-catalyzed C-H activation and coupling.

Derivatives such as [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid are synthesized from simpler precursors like 4-aminophenylacetic acid, demonstrating the modular nature of these structures. nih.gov

The unique ortho-substitution pattern of 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid could be leveraged to synthesize conformationally restricted structures, which are of significant interest in medicinal chemistry and materials science.

Integration into Functional Materials (e.g., Fluorescent Compounds)

There is currently no specific research demonstrating the integration of this compound into functional materials. However, the constituent parts of the molecule, particularly the pyrrole and phenyl groups, are common components in materials science, especially in the development of fluorescent compounds.

The potential for this compound to serve as a precursor for fluorescent materials is rooted in the photophysical properties of related structures:

Pyrrole-containing systems are known to be key components in fluorescent dyes. For example, 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) dyes are a class of fluorescent indicators. broadpharm.com

Thienopyrrole-dione (TI) end-capped molecules, which share the pyrrole core, have been investigated for their use in polymorphic molecular semiconductors and have been shown to form fluorescent microstructures.

The strategic combination of aromatic and heterocyclic rings is a common design principle for creating organic molecules with desirable electronic and photophysical properties for applications like organic light-emitting diodes (OLEDs).

The specific linkage in this compound could be exploited to create novel dyes or sensors where the fluorescence properties might be sensitive to the local environment, pH, or binding events, although such applications remain speculative pending further research.

Contribution to Analytical Methodologies

Direct contributions of this compound to analytical methodologies have not been reported in the scientific literature. However, its structure suggests potential roles based on the applications of similar compounds.

The carboxylic acid group allows the molecule to be tethered to other molecules or surfaces, a common strategy in developing analytical tools:

Linkers containing a terminal carboxylic acid, such as 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, are used to synthesize probes for biological assays by forming stable amide bonds with primary amines on biomolecules.

Phenylacetic acid itself is available as an analytical standard for use in various testing applications, including in the food and beverage and cosmetics industries.

Furthermore, pyrrole-containing derivatives are used to develop new analytical methods. For instance, a gradient UHPLC method was developed for the determination and stability testing of a pyrrole-containing ester derivative, showcasing the relevance of this class of compounds in analytical chemistry. Given these precedents, this compound could potentially be functionalized to create novel reagents, standards, or probes for various analytical techniques, though this remains an area for future exploration.

Future Research Directions and Translational Perspectives for 2 2 1h Pyrrol 2 Yl Phenyl Acetic Acid

Development of Novel and Green Synthetic Methodologies

The advancement of 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and sustainable synthetic routes. Current methods for creating similar pyrrole-acetic acid derivatives often involve multi-step processes that may use harsh reagents or produce significant waste. scispace.com Future research should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Promising avenues include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and increase yields for other novel pyrrole (B145914) derivatives. mdpi.com Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could offer a more efficient alternative to conventional heating.

Heterogeneous Catalysis: The use of solid-supported reagents, such as palladium on carbon (Pd/C), can simplify purification processes and allow for catalyst recycling. scispace.com A fully heterogeneous pathway could minimize solvent use and avoid complex work-up procedures, making the synthesis more environmentally benign. scispace.com

| Methodology | Potential Advantages for this compound Synthesis | Reference Example |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours), increased yields, improved energy efficiency. | Synthesis of novel pyrrole-based hydrazide–hydrazones. mdpi.com |

| Heterogeneous Catalysis | Simplified product isolation, catalyst recyclability, reduced solvent waste. | Use of Pd/C with ammonium (B1175870) formate for pyrrole-2-acetic acid derivatives. scispace.com |

| One-Pot Procedures | Higher overall yield, reduced use of solvents and reagents, less time and labor. | Friedel–Crafts-elimination process for functionalized pyrroles. scispace.com |

Deepening Mechanistic Understanding through Advanced Computational Studies

Advanced computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level before committing to extensive laboratory work. In silico studies can guide the entire drug discovery pipeline, from initial hit identification to lead optimization.

Key computational approaches include:

Molecular Docking: This technique can predict the binding affinity and orientation of the compound within the active site of various biological targets. For related pyrrole structures, docking has been used to identify potential inhibitors of enzymes like acetylcholinesterase (AChE) and BACE 1, which are implicated in Alzheimer's disease. nih.gov Similar studies could reveal potential protein targets for this compound.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic profile of a drug candidate. Computational models can predict these properties, helping to identify potential liabilities early in the development process. Favorable ADME predictions have been noted for other pyrrole-phenyl derivatives. nih.gov

Quantum Mechanical Methods: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights that can aid in the design of more potent derivatives. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Niches

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects. researchgate.net A systematic investigation into the bioactivity of this compound is a critical next step. Based on the activities of structurally related compounds, several therapeutic areas warrant exploration.

| Class of Pyrrole Derivative | Reported Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 1,5-Diaryl Pyrroles | Neuroprotective, COX-2 Inhibition. nih.gov | Neurodegenerative Diseases, Inflammation. |

| Pyrrolo[2,3-b]pyrroles | Antihyperlipidemic, Antimicrobial, Antioxidant. nih.gov | Cardiovascular Disease, Infectious Diseases. |

| Pyrrole-based Hydrazones | Acetylcholinesterase (AChE) and MAO-B Inhibition. mdpi.com | Alzheimer's Disease, Parkinson's Disease. |

| Pyrrole Thioacetic Acids | Insecticidal. nih.gov | Agriculture, Pest Control. |

Future research should involve broad-based screening of this compound against various cell lines and enzyme panels to identify novel activities. Given the evidence from related compounds, particular attention could be paid to its potential as a neuroprotective agent, an anti-inflammatory compound via COX enzyme inhibition, or as an enzyme inhibitor in pathways relevant to metabolic or neurodegenerative diseases. mdpi.comnih.gov

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

Once a primary biological activity is identified, the structure of this compound can be systematically modified to create next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be essential to guide this process.

Potential modifications could include:

Substitution on the Phenyl Ring: Adding electron-withdrawing or electron-donating groups to different positions of the phenyl ring could modulate the compound's electronic properties and its interactions with biological targets.

Substitution on the Pyrrole Ring: Functionalizing the nitrogen or carbon atoms of the pyrrole ring could influence the molecule's solubility, metabolic stability, and binding orientation. For instance, N-benzylation of a pyrrole ring has been used in the design of other enzyme inhibitors. nih.gov

Modification of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group could create prodrugs with altered absorption and distribution characteristics.

Integration into Multi-Targeted Therapeutic Strategies

Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological pathways. This has fueled interest in multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. The scaffold of this compound is well-suited for development into an MTDL.

For example, research on other pyrrole derivatives has successfully produced dual inhibitors of both AChE and BACE 1 for Alzheimer's disease therapy. nih.govrsc.org Similarly, novel pyrrole compounds have shown promise as dual MAO-B and AChE inhibitors. mdpi.com The this compound structure could serve as a foundational template. One part of the molecule (e.g., the pyrrole ring) could be optimized for one target, while the other part (e.g., the phenylacetic acid moiety) could be modified to bind to a second, complementary target, creating a synergistic therapeutic effect from a single chemical entity.

Q & A

Q. What are the standard synthetic routes for 2-(2-(1H-pyrrol-2-yl)phenyl)acetic acid, and what reaction conditions are optimal?

The synthesis typically involves nucleophilic substitution between pyrrole and chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol). The reaction proceeds at room temperature or with mild heating, followed by acidification and extraction for isolation . Industrial-scale production uses continuous flow reactors to optimize yield and minimize by-products .

Q. How does the stability of this compound affect experimental outcomes, and what precautions are necessary during handling?

The compound degrades under prolonged exposure to light and air, reducing biological activity. For long-term experiments, store in dark, inert environments (e.g., argon atmosphere) at low temperatures (−20°C). Regular HPLC monitoring is recommended to assess purity over time .

Q. What are the primary applications of this compound in medicinal chemistry and organic synthesis?

It serves as a building block for pharmaceutical agents (e.g., kinase inhibitors) and intermediates in synthesizing pyrrole-containing heterocycles. Its acetic acid moiety enables functionalization via esterification or amidation .

Q. What analytical techniques are used to confirm the structure and purity of the compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.18–7.40 ppm and acetic acid CH₂ at δ 3.68 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 300.14 for derivatives) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to synthesize derivatives of this compound?

Use Pd catalysts (e.g., Pd(dppf)Cl₂) with boronic acids in degassed 1,2-dimethoxyethane/water at 60°C. Purification via reversed-phase chromatography improves yield (up to 98%) . Monitor reaction progress with TLC and adjust stoichiometry to minimize aryl halide by-products.

Q. What strategies mitigate compound degradation during long-term biological assays?

Encapsulate the compound in liposomes or cyclodextrins to enhance stability. Use antioxidants (e.g., BHT) in buffers and conduct time-course experiments to establish degradation kinetics .

Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties?

In the solid state, bifurcated O–H⋯(N,N) hydrogen bonds form inversion dimers (R₄⁴(12) motif), while π–π interactions between tetrazole and phenyl rings (centroid distances 3.73–3.84 Å) stabilize the lattice. These interactions affect solubility and melting points .

Q. How can computational methods predict the compound’s interactions with biological targets like PPARγ?

Perform molecular docking using virtual screening (e.g., ZINC database) to identify binding poses. Validate with experimental assays (e.g., fluorescence polarization) to measure affinity and receptor activation .

Q. What metabolic pathways are implicated in the compound’s biological activity, and how can they be studied?

Hepatic metabolism involves cytochrome P450 enzymes (e.g., CYP3A4). Use liver microsomes or hepatocyte models with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s reactivity and bioactivity?

Bromination at the phenyl ring (e.g., 3-bromo derivatives) enhances electrophilicity for cross-coupling reactions. Fluorinated analogs improve metabolic stability and binding affinity to targets like NUDT7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.